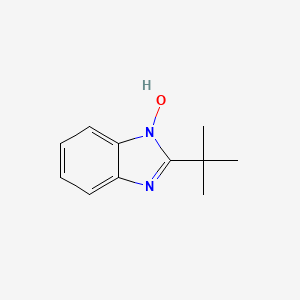
2-Tert-butyl-1-hydroxybenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-1-hydroxybenzimidazole is a heterocyclic organic compound that features a benzimidazole core with a 2-methyl-2-propanyl substituent and an oxide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-1-hydroxybenzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of 2-Methyl-2-propanyl Group: The 2-methyl-2-propanyl group can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.
Oxidation at the 3-Position: The final step involves the oxidation of the benzimidazole at the 3-position using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially forming more complex oxides.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.
Substitution: The benzimidazole core allows for various substitution reactions, particularly at the nitrogen atoms and the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.
Major Products:
Oxidation Products: Higher oxides or quinone-like structures.
Reduction Products: Hydroxylated benzimidazoles.
Substitution Products: Alkylated or acylated benzimidazoles.
Scientific Research Applications
2-Tert-butyl-1-hydroxybenzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent due to its structural similarity to other bioactive benzimidazoles.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-1-hydroxybenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxide group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity. The benzimidazole core can interact with nucleic acids or proteins, potentially disrupting their normal function.
Comparison with Similar Compounds
2-(2-Methyl-2-propanyl)-1H-benzimidazole: Lacks the oxide group, which may result in different chemical reactivity and biological activity.
1H-benzimidazole 3-oxide: Lacks the 2-methyl-2-propanyl group, which may affect its solubility and overall stability.
2-(2-Methyl-2-propanyl)-1H-benzimidazole 4-oxide: Oxidation at a different position, potentially leading to different chemical and biological properties.
Uniqueness: 2-Tert-butyl-1-hydroxybenzimidazole is unique due to the specific positioning of the oxide group and the 2-methyl-2-propanyl substituent. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
16007-55-9 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.246 |
IUPAC Name |
2-tert-butyl-1-hydroxybenzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-11(2,3)10-12-8-6-4-5-7-9(8)13(10)14/h4-7,14H,1-3H3 |
InChI Key |
ALMZBDUFQJLSJV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1O |
Synonyms |
Benzimidazole, 2-tert-butyl-, 3-oxide (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















